molecular formula C9H8Cl2N4O2S2 B2703993 1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine CAS No. 497083-26-8

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine

Cat. No. B2703993
CAS RN: 497083-26-8
M. Wt: 339.21
InChI Key: ATVVESUPJYOTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a sulfonyl group attached to a 2,5-dichlorophenyl ring, and a methylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, the sulfonyl group, and the 2,5-dichlorophenyl ring would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The 1,2,4-triazole ring might participate in reactions with electrophiles or nucleophiles. The sulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Heterocyclic Compound Synthesis

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine is involved in the synthesis of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These compounds are significant for their potential in pharmaceutical and material science applications (Shibuya, 1984).

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor, particularly in protecting mild steel in acidic media. It's known for high inhibition efficiencies, which are crucial in industrial applications to prevent material degradation (Lagrenée et al., 2002).

Antimicrobial Activity

Compounds derived from this chemical have shown promising antimicrobial properties. This makes them valuable in the development of new antimicrobial agents, which is increasingly important in the face of growing antibiotic resistance (El-Sayed, 2006).

Anticancer Research

Recent studies have focused on the potential anticancer properties of 1,2,3-Triazole derivatives containing the sulfonyl group. This research is crucial in the ongoing search for more effective and targeted cancer treatments (Salinas-Torres et al., 2022).

Crystallography and Structural Analysis

The synthesis of novel sulfone derivatives containing 1,2,4-triazole moieties, and their structural analysis through methods like X-ray crystallography, are important for understanding molecular interactions and properties. Such information is critical in drug design and material science (Xu et al., 2010).

Enantioselective Receptors

Studies on the combination of certain skeletons with benzoxazole and amidopyridine resulted in enantioselective receptors for sulfonylamino acids, which are important for chiral separations and purifications in chemistry (Oliva et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4O2S2/c1-18-9-13-8(12)14-15(9)19(16,17)7-4-5(10)2-3-6(7)11/h2-4H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVVESUPJYOTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine

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